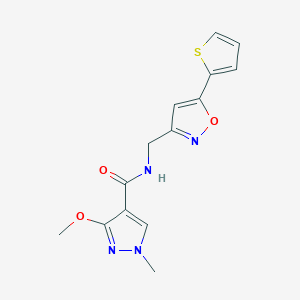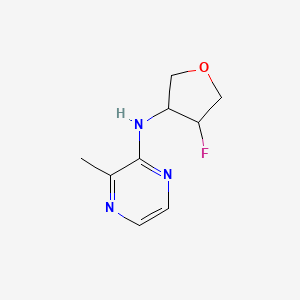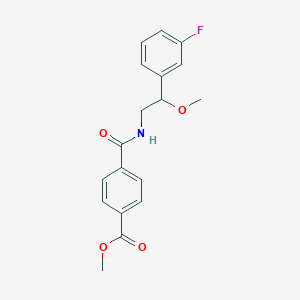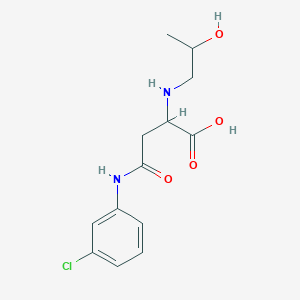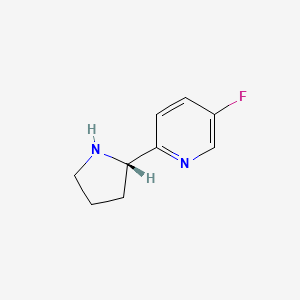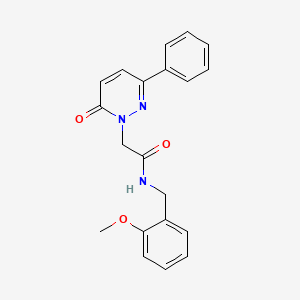
N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
An effective method has been developed for the preparation under mild conditions of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . The synthesized compounds were fully characterized and some of them displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .Molecular Structure Analysis
The molecular structure of “N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” is characterized by a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound also contains a methoxybenzyl group and a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve the reaction of mucochloric acid and benzene to form pyridazine derivatives . The introduction of a methyl N-methoxy-N-[2-(1,6-dihydro-1-substitued-6-oxo-pyridazin-3-yloxymethyl) phenyl] carbonate base into pyrazole derived pyraclostrolin has resulted in the development of compounds with appreciable fungicidal activities against P. oryzae, B. cinerea and E. graminis .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 92.4-94.0 °C . The 1H-NMR (in acetone-d6) is δ 7.18 (s, 1H, pyridazine-H), 6.83-7.57 (m, 9H, Ph-H), 5.33 (s, 2H, CH2), 3.83 (s, 3H, OCH3); and the 13C-NMR (in acetone-d6) is δ 158.36, 157.31, 144.47, 139.01, 134.21, 129.29, 129.31, 128.81, 128.45, 128.13, 124.50, 120 .Aplicaciones Científicas De Investigación
Automated Synthesis and PET Evaluation
Wang et al. (2009) discussed the fully automated synthesis and PET (Positron Emission Tomography) evaluation of [11C]PBR28, a compound structurally related to N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. This development facilitates potential preclinical and clinical PET studies in both animals and humans (Wang et al., 2009).
Synthesis for Metabolic Studies
Bernardi et al. (1979) synthesized labeled 2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide (caroxazone) analogs for metabolic studies in humans. The identification and synthesis of various metabolites after administering the labeled drug to humans were performed, which sheds light on the metabolic pathways of related compounds (Bernardi et al., 1979).
Antimicrobial Activity
Krátký et al. (2017) explored the antimicrobial properties of rhodanine-3-acetic acid derivatives, which are structurally related to this compound. They found significant activity against mycobacteria and other pathogens, indicating potential applications in antimicrobial research (Krátký et al., 2017).
Synthesis and Evaluation for Imaging Brain Receptors
Briard et al. (2008) synthesized and evaluated N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (10, PBR28) for imaging brain peripheral benzodiazepine receptors in vivo. This research contributes to the understanding of the brain's receptor systems and potential applications in neurological studies (Briard et al., 2008).
Antioxidant Properties
Yancheva et al. (2020) conducted a study on capsaicin analogs, including N-(4-hydroxy-3-methoxybenzyl)acetamide, to evaluate their antioxidant capabilities. This research provides insights into the antioxidant properties of related compounds, which could have implications in various fields of medicine and biology (Yancheva et al., 2020).
Direcciones Futuras
The future directions for “N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” could involve further exploration of its bioactivities and potential applications in various fields. Given the wide range of bioactivities exhibited by pyridazine derivatives, there could be potential for the development of new pharmaceuticals, pesticides, or other useful compounds .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-18-10-6-5-9-16(18)13-21-19(24)14-23-20(25)12-11-17(22-23)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXPLULIXPFNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2E)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2437746.png)
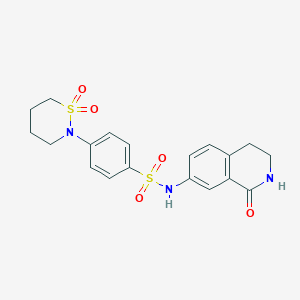

![ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2437753.png)

![1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2437755.png)

